molecular formula C5H5NO4-2 B1219421 Iminoglutarate CAS No. 23648-80-8

Iminoglutarate

Cat. No.: B1219421
CAS No.: 23648-80-8
M. Wt: 143.1 g/mol
InChI Key: UZWLXPOZNAJCJV-UHFFFAOYSA-L
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Description

Iminoglutarate is an intermediate compound formed during the enzymatic conversion of alpha-ketoglutarate to glutamate. This compound plays a crucial role in the glutamate dehydrogenase reaction, which is essential for amino acid metabolism and ammonia detoxification in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iminoglutarate can be synthesized through the reaction of alpha-ketoglutarate with ammonia. Two primary mechanisms have been proposed for its formation:

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the enzymatic synthesis involving glutamate dehydrogenase is a key pathway. This method leverages the enzyme’s ability to catalyze the reductive amination of alpha-ketoglutarate, forming this compound as an intermediate .

Chemical Reactions Analysis

Types of Reactions: Iminoglutarate undergoes several types of chemical reactions, including:

    Reductive Amination: Conversion to glutamate in the presence of glutamate dehydrogenase and NADPH.

    Hydrolysis: Breakdown into alpha-ketoglutarate and ammonia.

Common Reagents and Conditions:

    Reductive Amination: Requires NADPH and glutamate dehydrogenase.

    Hydrolysis: Typically occurs under aqueous conditions.

Major Products:

Scientific Research Applications

Iminoglutarate has several applications in scientific research:

Mechanism of Action

The mechanism of action of iminoglutarate involves its role as an intermediate in the glutamate dehydrogenase reaction. This enzyme catalyzes the reductive amination of alpha-ketoglutarate to form glutamate, with this compound serving as a key intermediate. The reaction proceeds through the following steps:

Comparison with Similar Compounds

    Alpha-Ketoglutarate: A precursor in the synthesis of iminoglutarate.

    Glutamate: The final product formed from this compound.

    Glutamine: Another amino acid involved in nitrogen metabolism.

Uniqueness: this compound is unique due to its role as an intermediate in the enzymatic conversion of alpha-ketoglutarate to glutamate. This intermediate is crucial for the efficient functioning of the glutamate dehydrogenase reaction, which is essential for amino acid metabolism and ammonia detoxification .

Properties

IUPAC Name

2-iminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c6-3(5(9)10)1-2-4(7)8/h6H,1-2H2,(H,7,8)(H,9,10)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWLXPOZNAJCJV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946463
Record name 2-Iminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23648-80-8
Record name Iminoglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023648808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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